molecular formula C12H10ClN3O2 B14203260 6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide CAS No. 879131-32-5

6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide

Cat. No.: B14203260
CAS No.: 879131-32-5
M. Wt: 263.68 g/mol
InChI Key: NHQZIMIMQRWSIR-UHFFFAOYSA-N
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Description

6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a chloro group and a methoxyphenyl group in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine to yield the desired carboxamide . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the synthesis of nucleic acids and proteins in the target organisms .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Comparison

6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide is unique due to the presence of both a chloro group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of biological activity and selectivity, making it a valuable compound for further research and development .

Properties

CAS No.

879131-32-5

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10ClN3O2/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-14-7-11(13)16-10/h2-7H,1H3,(H,15,17)

InChI Key

NHQZIMIMQRWSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=CC(=N2)Cl

Origin of Product

United States

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